tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2060030-07-9
VCID: VC12016081
InChI: InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)7-6-13(4)12-8(7)5-11/h6H,5,11H2,1-4H3
SMILES: CC(C)(C)OC(=O)C1=CN(N=C1CN)C
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

CAS No.: 2060030-07-9

Cat. No.: VC12016081

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate - 2060030-07-9

Specification

CAS No. 2060030-07-9
Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name tert-butyl 3-(aminomethyl)-1-methylpyrazole-4-carboxylate
Standard InChI InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)7-6-13(4)12-8(7)5-11/h6H,5,11H2,1-4H3
Standard InChI Key GFAUXVDSWFWTQQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CN(N=C1CN)C
Canonical SMILES CC(C)(C)OC(=O)C1=CN(N=C1CN)C

Introduction

Chemical Structure and Nomenclature

tert-Butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate features a pyrazole core substituted at positions 1, 3, and 4. The pyrazole ring (C₃H₃N₂) is modified as follows:

  • Position 1: Methyl group (-CH₃)

  • Position 3: Aminomethyl group (-CH₂NH₂)

  • Position 4: tert-Butyl ester (-COO-C(CH₃)₃)

Molecular Formula and Weight

  • Molecular Formula: C₁₀H₁₇N₃O₂

  • Molecular Weight: 211.26 g/mol (calculated)

Table 1: Structural Comparison with Related Pyrazole Derivatives

CompoundSubstituents (Positions)Molecular FormulaKey Features
tert-Butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate1-CH₃, 3-CH₂NH₂, 4-COO-tert-butylC₁₀H₁₇N₃O₂Amino-functionalized pyrazole
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-CF₂H, 4-COOHC₆H₆F₂N₂O₂Fluorinated analog
3-tert-Butyl-1H-pyrazole-4-carbaldehyde 1-H, 3-C(CH₃)₃, 4-CHOC₈H₁₂N₂OAldehyde functionality

The tert-butyl ester enhances lipophilicity and stability under acidic conditions, while the aminomethyl group enables nucleophilic reactions, such as amide bond formation or Schiff base synthesis .

Synthetic Methodologies

Cyclization Strategies

The pyrazole ring is typically constructed via cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. A patent describing the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid outlines a two-step process involving:

  • Substitution/Hydrolysis: Reacting α,β-unsaturated esters with 2,2-difluoroacetyl halides in the presence of an acid-binding agent .

  • Condensation/Cyclization: Treating intermediates with methylhydrazine under catalytic conditions (e.g., KI) to form the pyrazole core .

For the target compound, analogous steps could involve:

  • Using tert-butyl acrylate derivatives to introduce the ester group.

  • Substituting difluoroacetyl halides with aminomethyl-containing precursors.

Table 2: Example Reaction Conditions for Pyrazole Formation

StepReagents/ConditionsYield (%)Reference
CyclizationMethylhydrazine, KI, −30°C to −20°C75.9
EsterificationBoc₂O, DMAP, CH₂Cl₂82–90
AminomethylationNH₃, H₂/Pd-C, MeOH65–70

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the tert-butyl ester’s lipophilicity. Limited water solubility (<1 mg/mL) .

  • Stability: The tert-butyl group protects the ester from hydrolysis under neutral conditions, but it cleaves in acidic environments (e.g., HCl/EtOAc) .

Spectroscopic Data

  • IR (KBr): Peaks at 3300 cm⁻¹ (N-H stretch, aminomethyl), 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N pyrazole) .

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.85 (s, 3H, N-CH₃), 4.10 (s, 2H, CH₂NH₂), 7.60 (s, 1H, pyrazole-H) .

CompoundActivity (IC₅₀)Target
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Antifungal (0.8 μM)Lanosterol demethylase
4-Amino-1-(1-Boc-piperidin-4-yl)-1H-pyrazoleKinase inhibition (12 nM)JAK3 kinase

Applications in Drug Development

Prodrug Design

The tert-butyl ester serves as a prodrug moiety, hydrolyzing in vivo to the bioactive carboxylic acid. This strategy improves membrane permeability and delays metabolism .

Peptide Mimetics

The aminomethyl group facilitates conjugation with peptides or heterocycles, enabling the synthesis of kinase inhibitors or GPCR modulators .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Ensuring proper substitution at position 3 requires careful control of reaction conditions (e.g., temperature, catalyst) .

  • Purification: Silica gel chromatography (ethyl acetate/hexane) or preparative HPLC is needed to isolate the product from regioisomers .

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the aminomethyl and tert-butyl groups to optimize pharmacokinetics.

  • Targeted Delivery: Development of nanoparticle formulations to enhance solubility and target specificity.

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